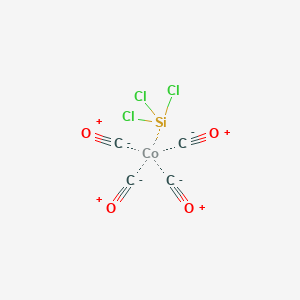

Trichlorosilylcobalt tetracarbonyl

描述

属性

CAS 编号 |

14239-21-5 |

|---|---|

分子式 |

C4Cl3CoO4Si |

同义词 |

Silane, trichloro-, cobalt complex |

产品来源 |

United States |

Advanced Characterization Techniques for Structural and Electronic Elucidation

Spectroscopic Methods for Molecular and Electronic Structure Determination

Spectroscopy is a powerful tool for probing the intricate details of molecular structure and the electronic environment of atoms within a molecule. For trichlorosilylcobalt tetracarbonyl, techniques such as vibrational spectroscopy, nuclear magnetic resonance, and mass spectrometry each offer unique and complementary information.

Infrared (IR) spectroscopy is particularly sensitive to the vibrations of molecules and is, therefore, an excellent method for identifying the types of ligands present and assessing the nature of the chemical bonds. In the context of this compound, the carbonyl (CO) ligands are strong IR absorbers, and their vibrational frequencies provide direct insight into the electronic environment of the cobalt center. The position and number of CO stretching bands are dictated by the molecule's symmetry and the extent of back-bonding from the cobalt d-orbitals to the π* orbitals of the CO ligands. A decrease in the CO stretching frequency compared to free carbon monoxide is indicative of this back-bonding, which in turn is influenced by the electron-withdrawing or -donating nature of the other ligands attached to the metal, in this case, the trichlorosilyl (B107488) group.

| Vibrational Mode | Frequency (cm⁻¹) (Typical Range) | Significance |

| Terminal C≡O Stretch | 2125-2000 | Provides information on the electronic density at the cobalt center and the nature of the Co-CO bond. |

| Si-Cl Stretch | 650-450 | Characteristic vibrations of the trichlorosilyl ligand. |

| Co-C Stretch | 500-400 | Reflects the strength of the cobalt-carbon bond. |

| Co-Si Stretch | 400-300 | Indicates the strength and nature of the direct cobalt-silicon bond. |

Note: Specific experimental values for this compound can vary based on the solvent and experimental conditions.

While ¹H NMR is not directly applicable to this compound due to the absence of hydrogen atoms, other nuclei such as ¹³C, ²⁹Si, and ⁵⁹Co can provide valuable structural information. ¹³C NMR spectroscopy can be used to observe the carbonyl ligands. The chemical shift of the carbonyl carbons can offer further evidence of the electronic environment around the cobalt atom. The coupling between the carbon and other NMR-active nuclei, if observable, can also provide through-bond connectivity information.

²⁹Si NMR is a powerful tool for directly probing the silicon environment. The chemical shift of the silicon nucleus is highly sensitive to its coordination number and the nature of the substituents. In this compound, the ²⁹Si NMR signal would confirm the presence of a silicon atom bonded to a cobalt and three chlorine atoms.

| Nucleus | Typical Chemical Shift Range (ppm) | Information Gained |

| ¹³C (carbonyl) | 200-220 | Electronic environment of the CO ligands. |

| ²⁹Si | Varies | Direct evidence of the SiCl₃ group and its bonding to cobalt. |

| ⁵⁹Co | Varies widely | Symmetry and electronic state of the cobalt center. |

Note: The specific chemical shifts are dependent on the solvent and the reference standard used.

Mass spectrometry is an essential technique for confirming the molecular weight and elemental composition of a compound. For this compound, with a molecular weight of approximately 305.418 g/mol , mass spectrometry provides definitive proof of its identity. nist.gov High-resolution mass spectrometry can distinguish the molecular formula from other possibilities with the same nominal mass by providing highly accurate mass measurements. The fragmentation pattern observed in the mass spectrum can also offer structural clues. The sequential loss of the four carbonyl ligands is a characteristic fragmentation pathway for metal carbonyl complexes. The appearance energy of the fragment ions can also be used to derive information about the bond strengths within the molecule. For instance, the appearance energy for the formation of the [Co(CO)₃(SiCl₃)]⁺ ion from the parent molecule by the loss of one CO molecule has been determined. nist.gov Similarly, appearance energies for the loss of subsequent carbonyl groups and other fragments have been measured, providing insight into the energetics of the molecule's decomposition. nist.gov

| Ion | Appearance Energy (eV) | Precursor Fragment |

| [C₃O₃SiCl₃Co]⁺ | 9.4 ± 0.1 | [C₄Cl₃CoO₄Si] |

| [C₂O₂SiCl₃Co]⁺ | 10.6 ± 0.2 | [C₄Cl₃CoO₄Si] |

| [COSiCl₃Co]⁺ | 11.8 ± 0.2 | [C₄Cl₃CoO₄Si] |

| [CoSiCl₃]⁺ | 13.3 ± 0.3 | [C₄Cl₃CoO₄Si] |

| [CoC₂O₂]⁺ | 14.3 ± 0.3 | [C₄Cl₃CoO₄Si] |

| [Co]⁺ | 19.2 ± 0.3 | [C₄Cl₃CoO₄Si] |

Data sourced from the NIST WebBook, based on electron ionization (EI) studies. nist.gov

X-ray Diffraction Analysis for Crystalline State Molecular Geometry

The most definitive method for determining the three-dimensional arrangement of atoms in a molecule is single-crystal X-ray diffraction. This technique requires the compound to be in a crystalline form. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the precise positions of each atom in the crystal lattice. For this compound, an X-ray crystal structure would provide accurate bond lengths and angles, confirming the coordination geometry around both the cobalt and silicon atoms. It is expected to exhibit a trigonal bipyramidal geometry around the cobalt center, with the silyl (B83357) group and one carbonyl ligand in the axial positions and three carbonyl ligands in the equatorial plane, or a distorted version thereof. The Si-Co bond distance and the Co-C and C-O bond lengths would be determined with high precision, providing a benchmark for comparison with theoretical calculations and data from spectroscopic methods.

| Structural Parameter | Expected Value/Range | Significance |

| Co-Si Bond Length | ~2.2-2.4 Å | Defines the direct metal-silicon interaction. |

| Co-C (axial) Bond Length | Varies | Can differ from the equatorial Co-C bonds. |

| Co-C (equatorial) Bond Length | Varies | Reflects the bonding within the equatorial plane. |

| C-O Bond Length | ~1.12-1.15 Å | Correlates with the C-O stretching frequency in IR spectroscopy. |

| ∠Si-Co-C (equatorial) | ~90° | Defines the geometry around the cobalt center. |

| ∠C(eq)-Co-C(eq) | ~120° | Defines the geometry around the cobalt center. |

Note: These are expected values based on related structures. Precise values are determined experimentally.

Synergistic Application of Spectroscopic and Diffraction Data for Comprehensive Characterization

A truly comprehensive understanding of this compound is achieved through the integration of data from all the aforementioned techniques. For instance, the C-O stretching frequencies observed in the IR spectrum can be directly correlated with the C-O bond lengths determined by X-ray diffraction; a shorter bond length corresponds to a higher stretching frequency. The trigonal bipyramidal geometry suggested by the number of IR bands can be definitively confirmed by X-ray crystallography. Mass spectrometry confirms the molecular formula of the compound whose structure is being analyzed by spectroscopy and diffraction. The bonding insights gained from NMR about the electronic environment are complemented by the precise geometric data from diffraction. This synergistic approach, where each technique provides a piece of the puzzle, allows for a complete and robust characterization of the structural and electronic properties of this compound, forming a solid foundation for understanding its chemical behavior.

Reactivity and Mechanistic Investigations of Trichlorosilylcobalt Tetracarbonyl

Fundamental Reaction Pathways of the Co-Si Bond

The Co-Si bond in trichlorosilylcobalt tetracarbonyl is the focal point of its reactivity. Its behavior is characterized by a series of fundamental processes that include oxidative addition, reductive elimination, and ligand exchange dynamics.

Oxidative Addition and Reductive Elimination Processes

Oxidative addition and reductive elimination are key elementary steps in many catalytic cycles involving transition metal complexes. wikipedia.orgumb.edu In the context of this compound, these processes are central to its catalytic activity.

Oxidative addition involves the cleavage of a chemical bond in an incoming molecule and the formation of two new bonds to the metal center, resulting in an increase in both the coordination number and the formal oxidation state of the metal. wikipedia.orglibretexts.org While this compound itself is typically formed via the oxidative addition of a silicon-hydrogen or silicon-halogen bond to a cobalt center, its subsequent reactions can also involve oxidative addition steps.

Reductive elimination is the microscopic reverse of oxidative addition, where two ligands on the metal center are coupled and eliminated as a single molecule, leading to a decrease in the coordination number and oxidation state of the metal. wikipedia.orgumb.edu This step is often the product-forming step in catalytic cycles. For instance, in hydrosilylation reactions catalyzed by cobalt complexes, the final step is often the reductive elimination of the silylated organic product.

The interplay between oxidative addition and reductive elimination is fundamental to the catalytic utility of this compound. The relative rates of these processes can be influenced by various factors, including the nature of the reactants, the solvent, and the electronic and steric properties of the ligands attached to the cobalt center.

Ligand Substitution Dynamics (e.g., Carbonyl Exchange, Silyl (B83357) Ligand Lability)

The ligands attached to the cobalt center in this compound are not static. They can undergo substitution reactions, which play a crucial role in creating vacant coordination sites necessary for substrate binding and subsequent catalytic transformations.

Carbonyl (CO) Exchange: The carbonyl ligands in this compound can exchange with free CO in solution or with other ligands. This process is often a prerequisite for the coordination of reactant molecules to the cobalt center. The lability of the CO ligands can be influenced by the electronic properties of the silyl group. The strongly electron-withdrawing trichlorosilyl (B107488) group can affect the back-bonding from the cobalt to the carbonyl ligands, thereby influencing their dissociation rates.

Silyl Ligand Lability: While the Co-Si bond is relatively strong, the silyl ligand can also exhibit lability under certain reaction conditions. The dissociation of the silyl group could open up a coordination site for other reactants. However, complete dissociation is less common than the migratory insertion pathways discussed below.

Silyl Migration and Insertion Reactions

Silyl migration and insertion reactions are key mechanistic steps in many catalytic processes involving silylmetal complexes. In the case of this compound, these reactions are particularly relevant to its role in hydrosilylation and carbonylation reactions.

Silyl Migration: This process involves the intramolecular transfer of the silyl group from the metal center to a coordinated ligand, such as a carbonyl group or an unsaturated organic substrate. This migration is often a key step in the formation of new carbon-silicon bonds.

Reactions with Unsaturated Organic Substrates

This compound exhibits significant reactivity towards a variety of unsaturated organic molecules, most notably alkenes and alkynes. These reactions are the basis for its application in catalytic hydrosilylation.

Reactivity Towards Alkenes

The generally accepted mechanism for the hydrosilylation of alkenes catalyzed by cobalt carbonyl complexes, including those derived from or related to this compound, involves the following key steps:

Coordination: The alkene coordinates to the cobalt center, which may have already lost a carbonyl ligand to create a vacant site.

Insertion/Migration: This can occur via two primary pathways:

Chalk-Harrod Mechanism: The alkene inserts into the Co-H bond (formed from the hydrosilane), followed by reductive elimination of the alkylsilane.

Modified Chalk-Harrod Mechanism: The silyl group migrates to the coordinated alkene, followed by hydrogenolysis of the resulting cobalt-alkyl bond.

Reductive Elimination: The final product, an alkylsilane, is released from the cobalt center, regenerating the active catalytic species.

The regioselectivity of the addition (i.e., whether the silyl group adds to the terminal or internal carbon of the alkene) can be influenced by the steric and electronic properties of both the alkene and the silicon-containing ligand.

A study on the hydrosilation of ethylene (B1197577) using this compound showed that the reaction proceeds to form trichloro(ethyl)silane. acs.org

| Reactants | Catalyst/Precursor | Product |

| Ethylene (C2H4), Trichlorosilane (B8805176) (HSiCl3) | This compound (Cl3SiCo(CO)4) | Trichloro(ethyl)silane (CH3CH2SiCl3) |

Reactivity Towards Alkynes

Similar to its reactivity with alkenes, this compound also facilitates the hydrosilylation of alkynes. This reaction adds a hydrosilane across the carbon-carbon triple bond, leading to the formation of vinylsilanes. Vinylsilanes are valuable intermediates in organic synthesis.

The reaction with alkynes generally follows a similar mechanistic framework to that of alkenes, involving coordination of the alkyne, migratory insertion of either the silyl group or the hydride, and subsequent reductive elimination. A key difference is that the initial product is a vinylsilane, which contains a carbon-carbon double bond. Under certain conditions, a second hydrosilylation can occur on the vinylsilane product, leading to a disilylated alkane.

The stereoselectivity of the addition (syn or anti) and the regioselectivity (which carbon of the alkyne the silyl group adds to) are important considerations in the hydrosilylation of alkynes. These outcomes are influenced by the specific cobalt catalyst, the nature of the alkyne, and the reaction conditions.

| Reactants | Catalyst/Precursor | Primary Product |

| Alkyne (e.g., R-C≡C-H), Trichlorosilane (HSiCl3) | This compound (Cl3SiCo(CO)4) | Vinylsilane (e.g., R-CH=CH-SiCl3) |

Reactivity Towards Carbonyl Compounds (Aldehydes, Ketones)

This compound, Co(CO)4SiCl3, serves as a catalyst in the hydrosilylation of carbonyl compounds, a process that involves the addition of a silicon-hydride bond across the C=O double bond of aldehydes and ketones. This reaction is a significant method for the synthesis of silyl ethers, which are valuable intermediates in organic synthesis.

The catalytic activity of this compound is particularly noted in its reactions with aromatic aldehydes and ketones. In these transformations, a hydrosilane, such as triethylsilane, reacts with the carbonyl compound in the presence of a catalytic amount of the cobalt complex. The general transformation can be represented as follows:

R(R')C=O + HSiR''3 → R(R')CHOSiR''3

Detailed studies have demonstrated the scope of this reaction with various substrates. For instance, the hydrosilylation of benzaldehyde (B42025) with triethylsilane, catalyzed by a cobalt carbonyl complex, proceeds efficiently to yield the corresponding silyl ether. The reactivity extends to a range of substituted aromatic and aliphatic carbonyl compounds.

Below is a table summarizing the representative hydrosilylation of various carbonyl compounds catalyzed by cobalt carbonyl species, illustrating the versatility of this catalytic system.

| Substrate | Hydrosilane | Product | Yield (%) |

| Benzaldehyde | Triethylsilane | Benzyloxytriethylsilane | High |

| Acetophenone | Triethylsilane | 1-Phenylethoxy(triethyl)silane | Moderate to High |

| Cyclohexanone | Triethylsilane | (Cyclohexyloxy)triethylsilane | Moderate |

| Butyraldehyde | Triethylsilane | Triethyl(butoxy)silane | High |

This table represents typical outcomes for cobalt-catalyzed hydrosilylation reactions. Yields are generalized as "High" or "Moderate" based on common findings in organometallic chemistry literature.

Elucidation of Reaction Mechanisms and Intermediates

The mechanism by which this compound and related cobalt carbonyls catalyze the hydrosilylation of carbonyl compounds is complex and has been the subject of detailed investigation. It is generally accepted that the reaction does not proceed via a simple concerted pathway but involves several elementary steps and key intermediates.

The reaction mechanism is often described as a radical chain process. Key proposed elementary steps include:

Initiation: The reaction is initiated by the homolytic cleavage of the Co-Si bond in this compound, or more commonly, the Co-Co bond in dicobalt octacarbonyl which is often in equilibrium or used as the precursor. This generates the key •Co(CO)4 radical.

Co2(CO)8 ⇌ 2 •Co(CO)4

Propagation: The cobalt carbonyl radical then abstracts a hydrogen atom from the hydrosilane, generating a silyl radical (•SiR3) and hydridocobalt tetracarbonyl (HCo(CO)4).

•Co(CO)4 + HSiR3 → HCo(CO)4 + •SiR3

The highly reactive silyl radical adds to the carbonyl oxygen of the aldehyde or ketone, forming a new radical intermediate.

R(R')C=O + •SiR3 → R(R')Ċ-O-SiR3

This new radical then abstracts a hydrogen atom from HCo(CO)4, yielding the final silyl ether product and regenerating the •Co(CO)4 radical, which continues the catalytic cycle.

R(R')Ċ-O-SiR3 + HCo(CO)4 → R(R')CH-O-SiR3 + •Co(CO)4

The kinetics of the reaction are influenced by factors such as the nature of the carbonyl substrate, the hydrosilane, the solvent, and the temperature. The rate-determining step can vary depending on the specific reaction conditions.

In the context of hydrosilylation reactions catalyzed by cobalt carbonyl complexes, the initially added compound, such as this compound or dicobalt octacarbonyl, is often considered a precatalyst . The true catalytically active species are believed to be coordinatively unsaturated cobalt carbonyl radicals, primarily the tetracarbonylcobalt radical (•Co(CO)4).

The evidence for this comes from mechanistic studies that show the reaction is often initiated by conditions (like light or heat) that favor the formation of these radicals. The radical mechanism successfully explains the observed products and the reaction's sensitivity to radical inhibitors.

Hydridocobalt tetracarbonyl (HCo(CO)4) is a key intermediate in the catalytic cycle, acting as the hydrogen atom donor to complete the formation of the silyl ether. While essential for the propagation of the chain reaction, it can also be considered a resting state of the catalyst, as it must react with the carbon-centered radical to regenerate the active •Co(CO)4 species.

Computational and Theoretical Frameworks for Understanding Trichlorosilylcobalt Tetracarbonyl Chemistry

Theoretical Insights into Ligand Effects and Structural Stability

Theoretical studies have been instrumental in elucidating the nature of the cobalt-silicon bond. DFT calculations reveal a Co−Si bond distance of 2.34 Å in Co(SiCl₃)(CO)₄. acs.org This calculated value is a key parameter for understanding the spatial arrangement and steric factors within the molecule.

The electronic effects of the trichlorosilyl (B107488) (–SiCl₃) ligand are a central point of theoretical investigation. The –SiCl₃ group is a strong σ-acceptor, influencing the electronic environment of the cobalt center and the carbonyl ligands. This is evident when comparing the Co-Si bond strength to analogous metal-carbon bonds. For instance, the Co-C bond dissociation energy in trichloromethylcobalt tetracarbonyl, Co(CCl₃)(CO)₄, is calculated to be 222.2 kJ mol⁻¹. acs.org The significantly higher energy required to break the Co-Si bond in Co(SiCl₃)(CO)₄ highlights the unique electronic influence of the silyl (B83357) ligand compared to a structurally similar alkyl ligand. This difference underscores the greater thermodynamic stability of the metal-silicon bond in this context.

Furthermore, theoretical models combined with experimental techniques like Ultraviolet Photoelectron Spectroscopy (UPS) have been used to probe the electronic structure. These combined approaches suggest a significant degree of charge polarization along the transition metal-silicon bond, while indicating a lack of substantial π-back-donation from the metal to the silicon atom. acs.org This finding is crucial for accurately describing the bonding, suggesting that the stability of the Co-Si bond is primarily derived from strong σ-bonding interactions rather than the π-interactions that are characteristic of metal-carbonyl bonds.

The stability of isomers can also be predicted using these computational frameworks. For related di-substituted compounds, such as cis-Fe(CO)₄(SiCl₃)₂, DFT calculations have predicted the trans-isomer to be more stable than the cis-isomer by 15.2 kJ mol⁻¹, demonstrating the power of theoretical methods in predicting the most stable geometric configurations. acs.org While this specific calculation is for an iron analogue, it exemplifies the type of structural stability analysis that is enabled by computational chemistry.

Calculated Bond Properties of Trichlorosilylcobalt Tetracarbonyl and Related Compounds

| Compound | Bond | Calculated Bond Length (Å) | Calculated Bond Dissociation Energy (kJ mol⁻¹) |

|---|---|---|---|

| Co(SiCl₃)(CO)₄ | Co-Si | 2.34 | 317.7 |

| Co(CCl₃)(CO)₄ | Co-C | - | 222.2 |

Data sourced from DFT calculations. acs.org

Table of Mentioned Chemical Compounds

| Compound Name | Formula |

|---|---|

| This compound | Co(SiCl₃)(CO)₄ |

| Trichloromethylcobalt tetracarbonyl | Co(CCl₃)(CO)₄ |

| cis-bis(trichlorosilyl)tetracarbonyliron | cis-Fe(CO)₄(SiCl₃)₂ |

| trans-bis(trichlorosilyl)tetracarbonyliron | trans-Fe(CO)₄(SiCl₃)₂ |

| (Trichlorogermyl)cobalt tetracarbonyl | Co(GeCl₃)(CO)₄ |

Catalytic Applications of Trichlorosilylcobalt Tetracarbonyl and Analogous Systems

Hydrosilylation Reactions as a Primary Catalytic Mode

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, stands as a cornerstone of organosilicon chemistry. wikipedia.orglibretexts.org Cobalt-based catalysts, including trichlorosilylcobalt tetracarbonyl and related species, have emerged as promising alternatives to traditional precious metal catalysts for these transformations. uni-hamburg.dersc.org

Catalytic Hydrosilylation of Olefins

The hydrosilylation of olefins is a fundamental process for the synthesis of alkylsilanes, which are pivotal in materials science and as synthetic intermediates. rsc.org Cobalt complexes, including those analogous to this compound, have demonstrated significant activity in catalyzing this reaction. researchgate.netresearchgate.net The general reaction scheme involves the addition of a hydrosilane to an alkene, typically yielding an anti-Markovnikov product where the silicon atom attaches to the terminal carbon of the double bond. wikipedia.org

The catalytic cycle is generally understood to proceed via a mechanism akin to the Chalk-Harrod mechanism. wikipedia.org This involves the oxidative addition of the Si-H bond to the cobalt center, followed by olefin coordination and insertion into the cobalt-hydride bond. Subsequent reductive elimination then furnishes the alkylsilane product and regenerates the active catalytic species. libretexts.org The efficiency and selectivity of the reaction can be influenced by factors such as the nature of the silane (B1218182), the structure of the olefin, and the specific cobalt catalyst employed. nih.gov For instance, more substituted alkenes may exhibit lower reactivity due to steric hindrance. libretexts.org

Table 1: Representative Examples of Cobalt-Catalyzed Hydrosilylation of Olefins

| Olefin Substrate | Silane | Cobalt Catalyst System | Product | Regioselectivity | Reference |

|---|---|---|---|---|---|

| 1-Octene | Triethoxysilane | Co(II) salt/terpyridine derivative | 1-(Triethoxysilyl)octane | Anti-Markovnikov | researchgate.net |

| Styrene | Phenylsilane | Silyl (B83357) cobalt(II) hydride | (2-Phenylethyl)phenylsilane | Markovnikov | researchgate.net |

| 1-Hexene | Heptamethyltrisiloxane | [BMPip][RhCl4] (for comparison) | 1-(Heptamethyltrisiloxanyl)hexane | Anti-Markovnikov | researchgate.net |

This table presents illustrative examples and is not exhaustive.

Catalytic Hydrosilylation of Alkynes

The hydrosilylation of alkynes provides a direct and atom-economical route to vinylsilanes, which are versatile building blocks in organic synthesis. uni-hamburg.dersc.org Cobalt catalysts have proven to be highly effective in this transformation, often exhibiting excellent control over regio- and stereoselectivity. rsc.orgnih.gov The choice of ligands on the cobalt center can significantly influence the outcome, allowing for the selective formation of either α- or β-vinylsilanes, as well as (E) or (Z) isomers. uni-hamburg.dersc.org

For terminal alkynes, the reaction can yield either the Markovnikov addition product (α-vinylsilane) or the anti-Markovnikov addition product (β-vinylsilane). nih.gov For instance, the use of bidentate phosphine (B1218219) ligands with a cobalt catalyst can favor the formation of (E)-β-vinylsilanes, while bipyridine ligands can direct the reaction towards α-vinylsilanes. rsc.org The reaction mechanism can follow a modified Chalk-Harrod pathway, and steric factors are believed to play a crucial role in determining the high selectivity observed. acs.orgnih.gov

Table 2: Regioselective Cobalt-Catalyzed Hydrosilylation of Phenylacetylene

| Silane | Ligand | Product Ratio (α/β) | Stereoselectivity | Reference |

|---|---|---|---|---|

| Phenylsilane | Dppb | 1/49 | >50/1 (E/Z) for β-isomer | rsc.org |

| Phenylsilane | 2,2'-Bipyridine | 25/1 | - | rsc.org |

| Triethylsilane | IPr | High α-selectivity | - | nih.gov |

dppb = 1,4-bis(diphenylphosphino)butane; IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene

Catalytic Hydrosilylation of Carbonyl Derivatives

The hydrosilylation of carbonyl compounds, such as aldehydes and ketones, followed by hydrolysis, offers a mild and efficient method for their reduction to the corresponding alcohols. uta.edu This two-step process is a valuable alternative to traditional reduction methods. Furthermore, the hydrosilylation of α,β-unsaturated carbonyl compounds can be controlled to achieve selective 1,2-addition (reduction of the carbonyl group) or 1,4-addition (conjugate reduction). nih.gov

Cobalt-based systems have been explored for the hydrosilylation of various carbonyl derivatives. For example, cobalt complexes can catalyze the hydrosilylation of carbon dioxide, leading to the formation of silyl formates, bis(silyl)acetals, and methoxysilanes, which are precursors to formic acid, formaldehyde, and methanol, respectively. nih.gov The selectivity of these reductions can often be tuned by adjusting reaction parameters such as temperature and pressure. nih.gov In the case of α,β-unsaturated systems, the chemoselectivity between C=O and C=C bond reduction is a key aspect. Some copper-based systems, for comparison, have shown high chemoselectivity for the 1,2-reduction of the carbonyl group. nih.gov

Cobalt-Mediated Carbonylation Reactions

Carbonylation reactions, which involve the introduction of a carbonyl group (CO) into an organic molecule, are of fundamental importance in organic synthesis. rsc.orgresearchgate.net Cobalt carbonyl complexes, including those derived from or analogous to this compound, are effective catalysts for such transformations. nih.gov These reactions often utilize carbon monoxide gas or a CO surrogate. researchgate.net

A notable application is the silylcarbonylation of alkyl sulfonates, which provides a route to silyl enol ethers. nih.gov This process is thought to involve the nucleophilic attack of a cobaltate intermediate on the alkyl sulfonate, followed by CO insertion to form an acyl cobalt complex. Subsequent reaction with a hydrosilane leads to the final product. nih.gov Another significant development is the use of cobalt catalysts in the carbonylation of C-H bonds, allowing for the direct installation of a carbonyl group. rsc.orgrsc.org This approach has been used to synthesize various cyclic imides and other valuable heterocyclic compounds. rsc.org

Other Catalytic Transformations Involving Silyl Cobalt Species

Beyond hydrosilylation and carbonylation, silyl cobalt species are implicated in a range of other catalytic transformations, particularly those involving the formation of new carbon-carbon bonds.

Carbon-Carbon Bond Forming Reactions (e.g., C-C Coupling, One-Carbon Extension)

Silyl cobalt complexes play a role in catalytic cycles that lead to the formation of carbon-carbon bonds. For instance, cobalt-catalyzed cross-coupling reactions of alkenyl acetates with organosilyl-zinc reagents have been developed for the synthesis of alkenylsilanes. nih.gov The proposed mechanism involves the oxidative addition of the C-O bond of the alkenyl acetate (B1210297) to a cobalt(I) species. This is followed by transmetalation with the silyl-zinc reagent and subsequent reductive elimination to afford the C-Si coupled product. nih.gov

Furthermore, cobalt-catalyzed dehydrogenative coupling reactions between alkynylsilanes and hydrosilanes provide a pathway for C-H silylation, effectively forming a new carbon-silicon bond at an sp-hybridized carbon. nih.gov These reactions expand the synthetic utility of silyl cobalt species in constructing complex organosilicon compounds. nih.gov

Hydrogen/Deuterium (B1214612) Exchange Reactions

The activation of Si-H bonds by cobalt complexes facilitates hydrogen/deuterium (H/D) exchange reactions, a fundamental transformation for isotopic labeling. While specific studies focusing solely on this compound are not prominent, analogous cobalt(I) systems have proven to be highly effective precatalysts for H/D exchange in hydrosilanes using deuterium gas (D₂) as the deuterium source. acs.orgresearchgate.net

Research on a paramagnetic cobalt(I) arene complex has demonstrated its remarkable efficiency in catalyzing the deuteration of a range of primary, secondary, and tertiary silanes. acs.org The process is effective at a low catalyst loading of just 1 mol %. acs.orgresearchgate.net The proposed mechanism involves the oxidative addition of the Si-H bond to the cobalt(I) center, forming a cobalt(III) hydride silyl intermediate. acs.org This is followed by a dynamic H/D exchange process and subsequent reductive elimination, which regenerates the active catalyst and releases the deuterated silane. acs.org

The scope of this cobalt-catalyzed H/D exchange is broad, encompassing various hydrosilanes with different substitution patterns. The level of deuterium incorporation is generally high, as detailed in the table below.

Table 1: Cobalt(I)-Catalyzed H/D Exchange in Hydrosilanes

This table summarizes the deuterium incorporation in various silane substrates using a cobalt(I) arene complex as the catalyst.

| Substrate (Silane) | Deuterium Incorporation (%) | Reference |

|---|---|---|

| H-SiPh₃ (Triphenylsilane) | 99 | acs.orgresearchgate.net |

| H-SiEt₃ (Triethylsilane) | 99 | acs.orgresearchgate.net |

| H₂SiPh₂ (Diphenylsilane) | 99 | acs.orgresearchgate.net |

| H₂Si(Hex)₂ (Dihexylsilane) | 99 | acs.orgresearchgate.net |

| H₃SiPh (Phenylsilane) | 99 | acs.orgresearchgate.net |

Beyond Si-H bonds, cobalt catalysis has also been applied to the hydrogen isotope exchange (HIE) of C(sp³)–H bonds. acs.org Cobalt dialkyl complexes with α-diimine ligands can catalyze the deuteration of benzylic C(sp³)–H bonds in alkylarenes, demonstrating the versatility of cobalt systems in mediating H/D exchange at different types of chemical bonds. acs.org

Control of Selectivity in Catalytic Processes

Regioselectivity Considerations

Controlling regioselectivity is a paramount challenge in catalysis, determining the constitutional isomer that is preferentially formed. In reactions involving silyl-cobalt systems and their analogs, the choice of ligands coordinated to the cobalt center is a critical tool for directing the reaction outcome. rsc.orgresearchgate.net This is particularly evident in the hydrosilylation of alkynes, where different ligands can steer the silicon group to different positions on the resulting vinylsilane. rsc.orguni-hamburg.de

Research has shown that cobalt-catalyzed hydrosilylation of alkynes can be precisely controlled to yield either α-vinylsilanes or (E)-β-vinylsilanes by simply changing the ligand. rsc.orguni-hamburg.de Using a bench-stable Co(OAc)₂ precatalyst, the addition of bipyridine-type ligands leads to the formation of α-vinylsilanes, while employing bidentate phosphine ligands, such as dppe, directs the reaction to produce (E)-β-vinylsilanes with near-perfect regiocontrol. rsc.orguni-hamburg.denih.gov This ligand-based control allows for the selective synthesis of valuable alkenylsilane building blocks. uni-hamburg.de

Table 2: Ligand-Controlled Regioselectivity in Cobalt-Catalyzed Alkyne Hydrosilylation

This table illustrates how the choice of ligand dictates the regiochemical outcome in the hydrosilylation of terminal alkynes catalyzed by a cobalt complex.

| Ligand Type | Major Product | Selectivity (α:β or E:Z) | Reference |

|---|---|---|---|

| Bipyridine | α-vinylsilane | >99:1 (α:β) | rsc.orguni-hamburg.de |

| Bidentate Phosphine (dppe) | (E)-β-vinylsilane | >1:99 (α:β), >99:1 (E:Z) | rsc.orguni-hamburg.de |

| Pyridine-2,6-diimine | (Z)-β-vinylsilane | Not specified | uni-hamburg.de |

This principle of ligand control extends to other cobalt-catalyzed transformations, such as the Diels-Alder reaction, where pyridine-imine ligands can be used to control the regiochemistry of the resulting cyclohexadiene products when using silicon-functionalized alkynes. researchgate.netnih.gov Similarly, in the classic hydroformylation reaction, modifying cobalt carbonyl catalysts with phosphine ligands is a well-established strategy to influence the regioselectivity, favoring the formation of linear aldehydes over their branched isomers. researchgate.netresearchgate.net

Stereoselectivity in Chiral Transformations

Achieving high stereoselectivity, particularly enantioselectivity, in catalytic reactions is essential for the synthesis of chiral molecules. While this compound is achiral, analogous cobalt systems equipped with chiral ligands have emerged as powerful tools for asymmetric catalysis. These systems enable the construction of complex chiral architectures with exceptional levels of stereocontrol. nih.govchemrxiv.org

A notable example is the synergistic combination of photoredox catalysis with enantioselective cobalt-catalyzed C-H activation. nih.govchemrxiv.org This dual catalytic strategy has been successfully applied to the kinetic resolution of [2.2]paracyclophanes (PCPs), yielding multi-chiral products with both central and planar chirality. nih.govchemrxiv.org By using a cobalt catalyst featuring a chiral ligand, this method achieves outstanding enantioselectivity, with reported diastereomeric ratios (dr) greater than 20:1 and enantiomeric excess (ee) values exceeding 99%. nih.govchemrxiv.org

The synthetic utility of these chiral cobalt catalysts is significant, providing access to valuable PCP-based ligands and other sterically congested chiral molecules. nih.gov The success of these transformations hinges on the design of the chiral ligand, which creates a chiral environment around the cobalt center, thereby dictating the stereochemical outcome of the C-H activation step. nih.govchemrxiv.org

Table 3: Enantioselective Cobalt-Catalyzed C-H Functionalization of [2.2]Paracyclophanes

This table presents the results for the stereocontrolled construction of multi-chiral [2.2]paracyclophanes using a cobaltaphotoredox dual catalysis system.

| Substrate | Product Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Pseudo-ortho-Br-[2.2]PCP | 89 | >20:1 | >99 | nih.govchemrxiv.org |

| Pseudo-ortho-Cl-[2.2]PCP | 85 | >20:1 | >99 | nih.govchemrxiv.org |

| Ortho-Me-[2.2]PCP | 82 | >20:1 | >99 | nih.govchemrxiv.org |

| Ortho-Et-[2.2]PCP | 78 | >20:1 | >99 | nih.govchemrxiv.org |

Other strategies, such as using stereogenic-at-cobalt(III) complexes, have been developed for the enantioselective halocyclization of alkynes, providing access to axially chiral indole (B1671886) skeletons with excellent yields and high enantioselectivities. researchgate.net These examples underscore the principle that by rendering the cobalt catalyst chiral, either through external ligands or by making the metal center itself a source of chirality, one can perform a wide range of stereoselective transformations.

Future Research Directions and Emerging Perspectives

Innovations in Synthetic Strategies for Advanced Silyl (B83357) Cobalt Complexes

The development of novel synthetic methodologies is paramount for accessing a wider range of silyl cobalt complexes with tailored properties. While the foundational synthesis of trichlorosilylcobalt tetracarbonyl is established, future research is geared towards more sophisticated and functionalized derivatives.

Innovations in this area are moving beyond simple ligand substitution to the strategic construction of complex molecular architectures. One promising direction is the use of pincer-type ligands to create highly stable and well-defined cobalt silyl complexes. morressier.com These pincer ligands, which bind to the metal center through three donor atoms, can be modified to tune the electronic and steric properties of the resulting complex, thereby influencing its catalytic activity and selectivity. tandfonline.com For instance, the synthesis of cobalt(I) silyl complexes stabilized by pincer ligands has been explored, demonstrating their potential in catalytic processes like C-H functionalization and hydrosilylation. morressier.com

Another area of innovation involves the synthesis of cationic cobalt silylene complexes, which are characterized by a double bond between cobalt and silicon. morressier.com These highly reactive species offer new possibilities for catalytic transformations. The development of base-free synthetic routes to these cationic silylenes is a significant step forward, enabling the study of their intrinsic reactivity. morressier.com

Furthermore, the synthesis of cobalt(II) and cobalt(III) hydrido-silyl species represents a key advancement. acs.org These complexes, often prepared from the reaction of hydrosilanes with cobalt(I) or cobalt(II) precursors, are implicated as key intermediates in catalytic hydrosilylation reactions. acs.org The ability to isolate and characterize these species provides crucial insights into reaction mechanisms and informs the design of more efficient catalysts.

Future synthetic strategies will likely focus on:

Functionalized Trichlorosilyl (B107488) Analogues: Introducing functional groups onto the silicon atom of this compound to modulate its reactivity and enable its incorporation into larger molecular systems or onto solid supports.

Mixed-Ligand Systems: Replacing one or more carbonyl ligands with other donor ligands (e.g., phosphines, N-heterocyclic carbenes) to fine-tune the electronic environment around the cobalt center.

Mechanochemically-Induced Synthesis: Exploring solvent-free synthetic methods, such as ball milling, to produce silyl cobalt complexes in a more sustainable and efficient manner.

Exploration of Novel Reactivity Patterns and Catalytic Cycles

This compound and its derivatives are primarily known for their role in hydrosilylation reactions. However, emerging research is uncovering novel reactivity patterns and expanding their catalytic applications.

A key area of exploration is the detailed mechanistic understanding of catalytic cycles. For instance, in the hydrosilylation of alkenes, both cobalt(I) and cobalt(III) species are proposed to be involved in the catalytic cycle. acs.org Mechanistic studies suggest that a cobalt(III)-hydrido-silyl species can act as a precatalyst, which, upon elimination of the silane (B1218182), generates a cobalt(I) species that is the active catalyst. acs.org

The table below summarizes different cobalt-catalyzed hydrosilylation reactions, highlighting the diversity of substrates and the types of cobalt catalysts employed.

| Substrate | Cobalt Catalyst Type | Product Type | Reference |

| Alkenes | Cobalt(II) and Cobalt(III) silyl complexes | Alkylsilanes | acs.org |

| Alkynes | Schiff base cobalt(II) complexes | Alkenylsilanes | acs.org |

| Aldehydes | Cobalt-carbene complexes | Silyl enol ethers | acs.org |

Beyond hydrosilylation, researchers are investigating the potential of cobalt-silyl complexes in other transformations, such as:

Cross-Dehydrogenative Coupling: The formation of Si-O bonds through the coupling of alcohols and hydrosilanes, catalyzed by pincer-supported cobalt complexes, offers a greener route to silyl ethers. tandfonline.com

C-O Functionalization: Cobalt-catalyzed silylation of C-O bonds in alkenyl acetates provides a method for the stereoselective synthesis of organosilicon compounds. nih.govresearchgate.netacs.org

One-Carbon Homologation: A cooperative cobalt-driven system has been developed for the one-carbon extension in the synthesis of (Z)-silyl enol ethers from aldehydes. acs.org

Future research in this domain will likely focus on uncovering new catalytic cycles, potentially involving radical pathways or cooperative catalysis between the cobalt center and the silyl ligand. The exploration of tandem reactions, where a cobalt-silyl catalyst promotes multiple transformations in a single pot, is also a promising avenue.

Integration of Advanced Spectroscopic Probes with Real-time Reaction Monitoring

To unravel the intricate details of catalytic mechanisms involving this compound and related complexes, the integration of advanced spectroscopic techniques with real-time reaction monitoring is crucial. Operando spectroscopy, which involves studying the catalyst under actual working conditions, provides invaluable insights into the structure of active species and reaction intermediates. st-andrews.ac.ukacs.orgresearchgate.net

Several spectroscopic techniques are being employed to study cobalt-catalyzed reactions:

Pressurized Sample Infusion Electrospray Ionization Mass Spectrometry (PSI-ESI-MS): This technique allows for the real-time monitoring of reaction intermediates in solution, providing crucial evidence for proposed mechanistic pathways. chemrxiv.orgchemrxiv.orguvic.cadocumentsdelivered.com For example, it has been used to track the formation of cobalt(II)-promoted hydrodehalogenation products as a side reaction in a multicomponent reaction. chemrxiv.orguvic.ca

Fourier-Transform Infrared (FTIR) Spectroscopy: Operando FTIR is a powerful tool for observing the vibrational modes of ligands, such as carbonyl groups, and can be used to identify different cobalt carbonyl species present in a catalytic system. acs.orgresearchgate.net It can also be used to monitor the consumption of reactants and the formation of products in real-time. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-pressure NMR (HP-NMR) can provide detailed structural information about species in solution under catalytic conditions. st-andrews.ac.uk

X-ray Absorption Spectroscopy (XAS): Techniques like X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) can provide information about the oxidation state and local coordination environment of the cobalt center. youtube.com

The combination of these techniques provides a comprehensive picture of the catalyst's behavior during a reaction. For example, a combined NAP-XPS and FTIR approach has been used to study the mechanism of CO oxidation on cobalt oxide catalysts, revealing a complex network of reaction pathways. acs.orgresearchgate.net

Future advancements will likely involve the development of new operando cells that can withstand higher pressures and temperatures, as well as the integration of multiple spectroscopic techniques into a single experimental setup. This will enable a more complete and dynamic understanding of the catalytic processes involving this compound.

Predictive Design of Next-Generation Cobalt-Silyl Catalysts through Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of catalysts. nih.govresearchgate.netacs.org In the context of cobalt-silyl complexes, DFT calculations are used to:

Elucidate Reaction Mechanisms: By calculating the energies of reactants, intermediates, transition states, and products, DFT can help to map out the most likely reaction pathways. nih.govresearchgate.netacs.orgrsc.org For example, DFT studies have been used to investigate the mechanism of cobalt-catalyzed C-O silylation, suggesting that the stereoselectivity is determined by the oxidative addition of cobalt to the C-O bond. nih.govresearchgate.netacs.org

Predict Catalyst Activity and Selectivity: Computational models can be used to screen potential catalysts and predict their performance before they are synthesized in the lab. This can significantly accelerate the catalyst discovery process.

Rational Ligand Design: DFT calculations can provide insights into how the electronic and steric properties of ligands influence the reactivity of the metal center, guiding the design of new ligands for improved catalysts. nih.gov

The table below presents examples of how computational methods are being applied to study cobalt-catalyzed reactions.

| Computational Method | Application | Key Findings | Reference |

| Density Functional Theory (DFT) | Mechanistic study of C-O silylation | Stereoselectivity is controlled by chelation-assisted oxidative addition. Transmetalation is likely the rate-determining step. | nih.govresearchgate.netacs.org |

| DFT | Investigation of carbonyl hydrosilylation | An ionic SN2-type mechanism is favored over an oxidative addition pathway. | rsc.org |

| DFT | Design of cobalt catalysts for H₂ evolution | Rational ligand design can enhance the stability and activity of immobilized catalysts. | nih.gov |

Future research in this area will focus on developing more accurate and efficient computational models. The integration of machine learning and artificial intelligence with DFT calculations holds great promise for the high-throughput screening and design of novel cobalt-silyl catalysts with desired properties. mdpi.com These predictive models will be instrumental in guiding experimental efforts and accelerating the development of next-generation catalysts based on this compound.

常见问题

Q. How can this compound be applied in materials science or catalysis?

- Answer : Its strong σ-donor (SiCl₃) and π-acceptor (CO) ligands make it viable for:

- Catalytic C–Si bond formation in organosilicon polymers.

- Precursor for Co nanoparticles via thermal decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。